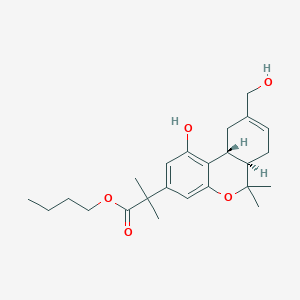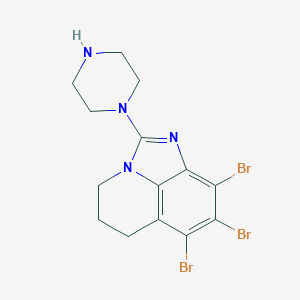![molecular formula C20H27N5O2 B10836475 N,N,2-trimethyl-6-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B10836475.png)
N,N,2-trimethyl-6-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “US10022354, Example 5” is a small molecular drug with a molecular weight of 369.5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US10022354, Example 5” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. The exact synthetic route and reaction conditions are proprietary and detailed in the patent documentation .
Industrial Production Methods
Industrial production of “US10022354, Example 5” typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
“US10022354, Example 5” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
“US10022354, Example 5” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological assays to study its effects on different biological systems.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in industrial processes for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of “US10022354, Example 5” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways involved are detailed in scientific literature and research studies .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to “US10022354, Example 5” include:
- “US10022354, Example 143”
- “US10022354, Example 46”
- "US10022354, Example 75"
Uniqueness
“US10022354, Example 5” is unique due to its specific molecular structure and the particular effects it exerts on its molecular targets. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C20H27N5O2 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N,N,2-trimethyl-6-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H27N5O2/c1-12(2)16-10-18(23-22-16)20(27)25-7-6-14(11-25)17-9-15(8-13(3)21-17)19(26)24(4)5/h8-10,12,14H,6-7,11H2,1-5H3,(H,22,23) |
InChI Key |
YAVZAMCCDJRPBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C2CCN(C2)C(=O)C3=NNC(=C3)C(C)C)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[4-[1-(8-Tert-butyl-3-oxo-2-piperidin-1-yl-1,4-diazaspiro[4.5]dec-1-en-4-yl)propyl]benzoyl]amino]propanoic acid](/img/structure/B10836393.png)
![4-[1-(8-tert-butyl-2-cyclohexyl-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl)-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide](/img/structure/B10836403.png)
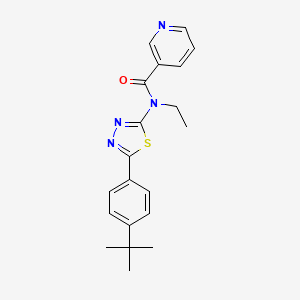

![Thieno[2,3-c]pyridine derivative 1](/img/structure/B10836414.png)
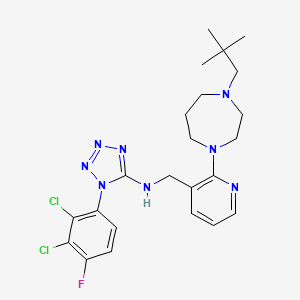
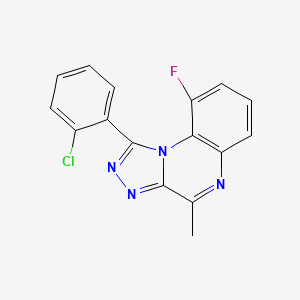
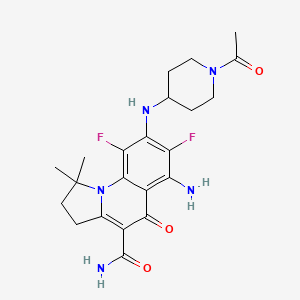
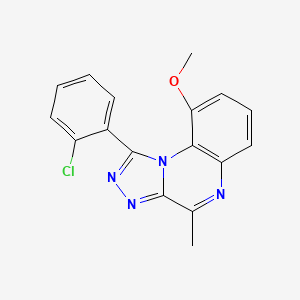
![1-[3-(4-Fluorophenyl)-8-methyl-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]ethanone](/img/structure/B10836456.png)
![1-[6-[1-(2-hydroxyethyl)pyrazol-4-yl]-2-methyl-5-propoxy-3,4-dihydro-2H-quinolin-1-yl]ethanone](/img/structure/B10836461.png)
